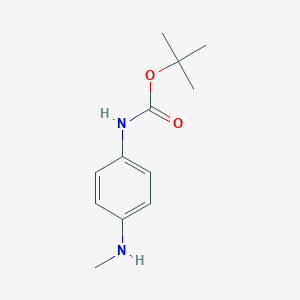

tert-Butyl (4-(methylamino)phenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[4-(methylamino)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-10-7-5-9(13-4)6-8-10/h5-8,13H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMBJWFXLNFZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60551285 | |

| Record name | tert-Butyl [4-(methylamino)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113283-94-6 | |

| Record name | tert-Butyl [4-(methylamino)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[4-(methylamino)phenyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Boc Protection of 4-(Methylamino)aniline

The direct protection of 4-(methylamino)aniline using tert-butoxycarbonyl (Boc) anhydride represents a straightforward route. In this method, 4-(methylamino)aniline is treated with Boc anhydride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) to yield the target compound. The reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, achieving yields of 70–85% .

Mechanistic Insights :

The Boc group selectively protects the primary amine of 4-(methylamino)aniline, forming a stable carbamate. The reaction’s success hinges on maintaining anhydrous conditions to prevent hydrolysis of the Boc anhydride. Post-reaction purification via column chromatography (20–40% ethyl acetate/hexane) ensures high purity, as evidenced by 1H NMR resonances at δ = 1.48 ppm (9H, tert-butyl) and δ = 7.36–7.26 ppm (aromatic protons) .

Reductive Amination of Boc-Protected Intermediates

An alternative approach involves reductive amination of a Boc-protected nitro intermediate. Starting with tert-butyl (4-nitrophenyl)carbamate, catalytic hydrogenation (H2/Pd-C) or chemical reduction (FeCl3/N2H4·H2O) converts the nitro group to an amine . Subsequent methylation using formaldehyde and sodium cyanoborohydride (NaBH3CN) introduces the methylamino moiety.

Optimization Data :

-

Reduction Step : FeCl3/N2H4·H2O in methanol at reflux achieves 90% conversion .

-

Methylation : Yields 65–75% with NaBH3CN in methanol at pH 5–6 .

Characterization by IR spectroscopy confirms N–H stretches at 3300–3400 cm⁻¹ and C=O vibrations at 1690 cm⁻¹ .

EDCI/HOBt-Mediated Coupling Reactions

A high-yielding method adapts carbodiimide chemistry for carbamate synthesis. Here, 4-(methylamino)benzoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), then coupled with tert-butanol .

Procedure :

-

Dissolve 4-(methylamino)benzoic acid (1.07 mmol) in DMF.

-

Add EDCI (1.5 eq), HOBt (1.5 eq), and DIPEA (1.5 eq) at 0°C.

-

Stir for 3 hours, extract with diethyl ether, and purify via column chromatography.

Outcomes :

Mixed Anhydride Alkylation

Adapting a patented methodology , tert-butyl (4-(methylamino)phenyl)carbamate is synthesized via mixed anhydride intermediates. N-Boc-D-serine reacts with isobutyl chlorocarbonate to form a reactive species, which undergoes alkylation with 4-(methylamino)benzyl bromide.

Key Steps :

-

Generate mixed anhydride with N-Boc-D-serine and i-BuOCOCl.

-

Alkylate with 4-(methylamino)benzyl bromide in ethyl acetate.

-

Deprotect and purify via recrystallization.

Performance :

Comparative Analysis of Synthetic Routes

Critical Insights :

-

EDCI/HOBt Coupling excels in yield and reproducibility but requires costly reagents.

-

Mixed Anhydride methods, while scalable, involve multi-step protocols.

-

Boc Protection remains the most accessible for small-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (4-(methylamino)phenyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Triethylamine, sodium carbonate.

Major Products Formed:

Oxidation Products: Corresponding oxidized derivatives.

Reduction Products: Corresponding reduced derivatives.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Chemistry

Protecting Group in Organic Synthesis

Tert-butyl (4-(methylamino)phenyl)carbamate serves primarily as a protecting group for amines during the synthesis of complex pharmaceutical compounds. Its stability allows for selective reactions without interfering with other functional groups. This characteristic is crucial in multi-step syntheses where the integrity of the amine must be maintained until the final stages of the reaction.

Synthesis of Bioactive Derivatives

Research has demonstrated that derivatives of this compound exhibit a broad spectrum of biological activities, including:

- Anti-inflammatory Activity : Several derivatives have been synthesized and evaluated for their anti-inflammatory effects in vivo. For instance, compounds derived from this compound showed inhibition rates comparable to indomethacin, a standard anti-inflammatory drug.

- Antitumor and Antimicrobial Properties : Other derivatives have shown promising results against various cancer cell lines and microbial strains, indicating potential therapeutic applications in oncology and infectious diseases .

Organic Synthesis

Palladium-Catalyzed Reactions

The compound is utilized in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. It has been employed successfully in synthesizing N-Boc-protected anilines through such methodologies, facilitating the development of complex molecular architectures .

Synthesis of Functionalized Compounds

this compound has been instrumental in synthesizing various functionalized compounds, including tetrasubstituted pyrroles and other heterocycles. These compounds are valuable in medicinal chemistry due to their diverse biological activities.

Biochemistry

Targeted Protein Degradation

A derivative of this compound, tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate, is being explored as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to induce targeted protein degradation, offering a novel approach to treating diseases by modulating protein levels within cells .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl (4-(methylamino)phenyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features and functional groups. The exact pathways and molecular targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural variations and their implications:

Key Research Findings

Synthetic Versatility : The Boc group in tert-butyl carbamates enables efficient protection/deprotection strategies, critical for multi-step syntheses .

Structure-Activity Relationships (SAR) :

- Positional isomers (3- vs. 4-substituted) show divergent binding affinities. For example, 4-substituted derivatives often exhibit higher enzyme inhibition due to optimal spatial alignment .

- Electron-withdrawing groups (e.g., Br, Cl) enhance electrophilicity for cross-coupling but reduce solubility .

Biological Efficacy : Carbamates with extended aromatic systems (e.g., benzoxazole, pyrimidine) demonstrate improved target engagement but face challenges in bioavailability .

Biological Activity

Tert-Butyl (4-(methylamino)phenyl)carbamate, a carbamate derivative, has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 226.28 g/mol

The presence of the methylamino group contributes significantly to its reactivity and biological interactions compared to other carbamate derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways involved in disease processes. The unique structural features of this compound allow it to exhibit distinct chemical and biological properties compared to similar compounds.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. Notable findings include:

- Cell Line Studies : The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). At concentrations around 10 µM, it induced apoptosis and enhanced caspase-3 activity, indicating its role in promoting programmed cell death in cancer cells .

- Mechanistic Insights : The compound's ability to disrupt microtubule assembly has been linked to its anticancer effects, positioning it as a potential candidate for further development in cancer therapies .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique attributes of this compound relative to structurally similar compounds:

| Compound Name | Structural Difference | Biological Activity |

|---|---|---|

| tert-Butyl (4-(aminomethyl)phenyl)carbamate | Aminomethyl group | Moderate anti-inflammatory effects |

| tert-Butyl (4-(hydroxymethyl)phenyl)carbamate | Hydroxymethyl group | Antimicrobial properties |

| tert-Butyl (4-(chloromethyl)phenyl)carbamate | Chloromethyl group | Cytotoxic effects on various cell lines |

The methylamino group in this compound enhances its solubility and interaction with biological targets, making it distinct from its analogs.

Case Studies

- Anticancer Efficacy : A study involving MDA-MB-231 cells demonstrated that treatment with this compound at varying concentrations resulted in significant morphological changes indicative of apoptosis. The compound increased caspase-3 activity by 1.33–1.57 times at 10 µM, emphasizing its potential as an anticancer agent .

- Microtubule Destabilization : Further investigations revealed that this compound could destabilize microtubules at concentrations as low as 20 µM, suggesting a mechanism through which it may inhibit cancer cell growth .

Q & A

Q. What are the standard synthetic routes for tert-Butyl (4-(methylamino)phenyl)carbamate?

The synthesis typically involves multi-step reactions under controlled conditions. A common approach includes:

- Step 1 : Protection of the amine group on 4-(methylamino)phenol using tert-butyl carbamate in the presence of a coupling agent (e.g., DCC or EDC) .

- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product .

- Step 3 : Characterization using ¹H/¹³C NMR (confirming carbamate formation at ~155-160 ppm for the carbonyl group) and HPLC (>95% purity) .

Q. How can researchers ensure purity during synthesis?

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.

- Analytical Validation : Employ LC-MS to detect trace impurities (e.g., residual solvents or byproducts) .

- Stability Testing : Monitor decomposition under varying pH (e.g., 3–9) and temperatures (25–60°C) to optimize storage conditions .

Q. What spectroscopic methods are critical for structural confirmation?

- NMR Spectroscopy : Key peaks include the tert-butyl group (1.3–1.4 ppm, singlet) and aromatic protons (6.5–7.5 ppm) .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) matching the theoretical molecular weight (C₁₂H₁₈N₂O₂: 246.13 g/mol).

- FT-IR : Detect carbamate C=O stretching (~1680–1720 cm⁻¹) and N-H bending (~1530 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency in key steps .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to enhance reaction kinetics .

- Table 1 : Example yield optimization under varying conditions:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | DMF | 80 | 72 |

| CuI | DMSO | 100 | 65 |

Q. What strategies resolve contradictions in reported toxicity data?

- In Silico Analysis : Use tools like Toxtree or ADMET Predictor to assess mutagenicity or carcinogenicity risks .

- In Vitro Assays : Perform Ames tests (for mutagenicity) and MTT assays (cytotoxicity in HEK-293 cells) to validate safety profiles .

- Cross-Referencing : Compare results with structurally similar carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate) to identify trends .

Q. How can the compound’s role in drug discovery be explored?

- Structure-Activity Relationship (SAR) : Modify the methylamino or phenyl groups and test biological activity against target receptors (e.g., kinases) .

- Molecular Docking : Use AutoDock Vina to predict binding affinity to therapeutic targets (e.g., EGFR or PARP) .

- In Vivo Studies : Evaluate pharmacokinetics (e.g., bioavailability in rodent models) after oral administration .

Q. What methodologies validate environmental stability and degradation pathways?

- Photolysis Studies : Expose the compound to UV light (λ = 254 nm) and monitor degradation via HPLC .

- Hydrolysis Kinetics : Assess stability in aqueous buffers (pH 2–12) at 37°C for 48 hours .

- Ecotoxicity Screening : Use Daphnia magna assays to evaluate acute toxicity (LC₅₀) .

Methodological Challenges and Solutions

Q. How to address discrepancies in analytical data across laboratories?

- Inter-Lab Calibration : Share reference samples and standardize protocols (e.g., identical HPLC columns and gradients) .

- Advanced Spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in complex spectra .

Q. What computational tools aid in reaction mechanism elucidation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.